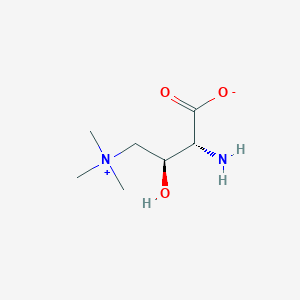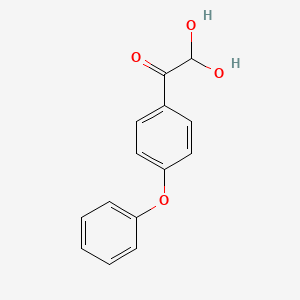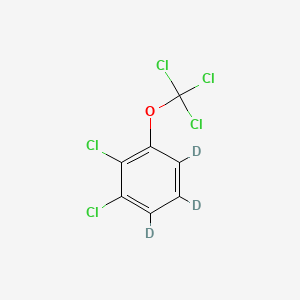
Pentachloroanisole-d3(methoxy-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachloroanisole-d3 (methoxy-d3) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for Pentachloroanisole-d3 (methoxy-d3) is C7Cl5D3O, and it has a molar mass of 283.38 g/mol . This compound is often used as a reference standard in various scientific research applications due to its isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentachloroanisole-d3 (methoxy-d3) typically involves the deuteration of pentachloroanisole. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents.
Industrial Production Methods
Industrial production of Pentachloroanisole-d3 (methoxy-d3) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium into the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pentachloroanisole-d3 (methoxy-d3) can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction can produce less chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Pentachloroanisole-d3 (methoxy-d3) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: In studies involving metabolic pathways and enzyme reactions where isotopic labeling is required.
Medicine: In pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: In environmental analysis to monitor the presence of chlorinated compounds.
Wirkmechanismus
The mechanism of action of Pentachloroanisole-d3 (methoxy-d3) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studies involving enzyme kinetics and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pentachloroanisole-d3 (methoxy-d3) include:
Pentachloroanisole: The non-deuterated form of the compound.
Tetrachloroanisole: A related compound with one less chlorine atom.
Hexachloroanisole: A related compound with one more chlorine atom.
Uniqueness
Pentachloroanisole-d3 (methoxy-d3) is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical techniques and the ability to trace metabolic pathways more accurately.
Eigenschaften
Molekularformel |
C7H3Cl5O |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1,2-dichloro-3,4,5-trideuterio-6-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D |
InChI-Schlüssel |
JCSOVYOOGCAVSC-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)OC(Cl)(Cl)Cl)[2H] |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)

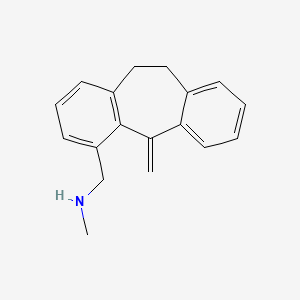
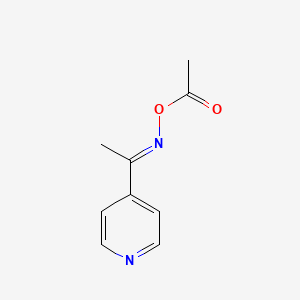
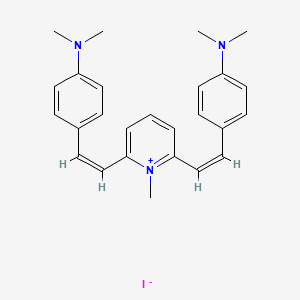



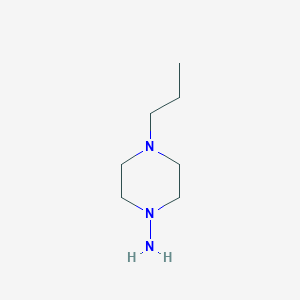
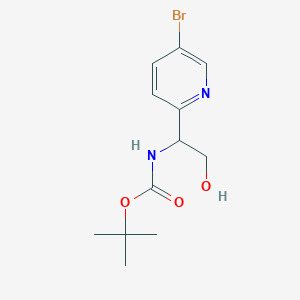

![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
